Silane, (4-bromophenyl)methoxydimethyl-
Description
Overview of Silane (B1218182), (4-bromophenyl)methoxydimethyl- in Chemical Research
Silane, (4-bromophenyl)methoxydimethyl-, is an organosilicon compound that serves as a versatile intermediate and building block in modern chemical research. ontosight.ainumberanalytics.com As a member of the organofunctional silane family, its structure is characterized by a central silicon atom bonded to two methyl groups, a hydrolyzable methoxy (B1213986) group, and a functional 4-bromophenyl group. ontosight.ai This specific arrangement of moieties makes the compound a valuable tool in organic synthesis and materials science, where it is primarily used for the construction of more complex molecules and the development of hybrid organic-inorganic materials. ontosight.airesearchgate.net
The compound's utility stems from the distinct reactivity of its functional ends. The presence of the bromine atom on the phenyl ring allows for a range of chemical modifications, most notably cross-coupling reactions, while the methoxy group provides a reactive site for hydrolysis and condensation. ontosight.ainih.gov
Table 1: Physicochemical Properties of Silane, (4-bromophenyl)methoxydimethyl-
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃BrOSi |
| Molecular Weight | 245.188 g/mol |
| CAS Registry Number | 17021-92-0 |
Significance of the Bromophenyl and Methoxy-Functionalized Silane Core
The academic and practical significance of Silane, (4-bromophenyl)methoxydimethyl- lies in its dual functionality, which allows it to act as a bridge between organic and inorganic chemistry. mdpi.com This bifunctionality enables researchers to perform sequential and targeted chemical transformations.
The bromophenyl group serves as a key functional handle for carbon-carbon bond formation. The carbon-bromine bond is a well-established reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. ontosight.airesearchgate.net This allows for the covalent attachment of the methoxydimethylsilylphenyl unit to a wide array of organic molecules, facilitating the synthesis of complex structures for applications in pharmaceuticals and electronic materials. ontosight.aiatlantis-press.com
The methoxy-functionalized silane core provides the inorganic reactivity. The silicon-methoxy (Si-OMe) bond is hydrolytically unstable and readily reacts with water or surface hydroxyl groups to form a silanol (B1196071) (Si-OH). researchgate.netnih.gov These silanol intermediates are highly reactive and can condense with other silanols to form stable siloxane (Si-O-Si) bonds. researchgate.net This process is fundamental to the formation of silicone polymers and for covalently bonding the molecule to inorganic substrates like glass, silica (B1680970), and metal oxides, acting as an adhesion promoter or surface modifier. mdpi.comscispace.com
Table 2: Reactivity of Functional Groups in Silane, (4-bromophenyl)methoxydimethyl-
| Functional Group | Type of Reaction | Purpose |
|---|---|---|
| 4-Bromophenyl | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Forms new carbon-carbon bonds, incorporating the silylphenyl moiety into larger organic structures. |
| Methoxydimethylsilane | Hydrolysis and Condensation | Forms siloxane (Si-O-Si) bonds for polymer formation or surface modification of inorganic materials. |
The choice of a methoxy group over other alkoxy groups, such as ethoxy, is significant. Methoxy silanes exhibit a faster hydrolysis rate due to the smaller size and higher polarity of the methoxy group. brb-international.com However, this hydrolysis releases methanol (B129727), a toxic and flammable byproduct, which has led to increased regulatory scrutiny compared to ethoxy silanes that release ethanol (B145695). brb-international.com
Current Research Landscape and Knowledge Gaps for Silane, (4-bromophenyl)methoxydimethyl-
The current research involving Silane, (4-bromophenyl)methoxydimethyl- and similar structures focuses on its application as a precursor in the synthesis of functional materials. It is a key component in creating bespoke molecules for fields such as organic electronics, where the incorporation of silicon can tune the electronic properties and improve the stability of materials. ontosight.ai Furthermore, its ability to modify surfaces is exploited in the development of advanced composites and coatings. scispace.com
Despite its utility, several knowledge gaps remain. A significant challenge in organosilane chemistry is the full elucidation of reaction kinetics and mechanisms. researchgate.net While the general pathways of hydrolysis, condensation, and cross-coupling are understood, a deeper kinetic understanding could lead to more precise control over polymerization and surface functionalization processes.
Further research is needed to broaden the scope of its applications. This includes exploring its reactivity in novel catalytic systems to discover new synthetic transformations. Additionally, there is a continuous need to investigate the structure-property relationships of the materials derived from this silane. A more profound understanding of how the incorporation of the (methoxydimethylsilyl)phenyl moiety influences the final properties of a material would enable a more rational design of next-generation polymers and hybrid materials with tailored functionalities. mdpi.com The development of more sustainable and efficient synthetic routes to produce Silane, (4-bromophenyl)methoxydimethyl- itself also remains an area of interest for chemical process development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17021-92-0 |
|---|---|
Molecular Formula |
C9H13BrOSi |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
(4-bromophenyl)-methoxy-dimethylsilane |
InChI |
InChI=1S/C9H13BrOSi/c1-11-12(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
InChI Key |
VJVBXXWQJZSJLG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Silane, 4 Bromophenyl Methoxydimethyl
Precursor Selection and Optimization for the Synthesis of Silane (B1218182), (4-bromophenyl)methoxydimethyl-
The judicious selection and optimization of precursors are fundamental to achieving high yields and purity in the synthesis of Silane, (4-bromophenyl)methoxydimethyl-. The most common strategies involve the formation of a carbon-silicon bond between a 4-bromophenyl group and a methoxydimethylsilyl moiety.
One of the most established methods for this synthesis is the Grignard reaction . adichemistry.com This approach typically involves the reaction of a Grignard reagent, formed from a 4-bromophenyl halide, with a suitable silicon electrophile. The primary precursor for the aryl component is often 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene. The Grignard reagent, (4-bromophenyl)magnesium halide, is prepared by reacting the aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The choice of solvent is critical, as it can influence the stability and reactivity of the Grignard reagent. gelest.com
The silicon precursor is typically a methoxydimethylsilyl halide, such as chloromethoxydimethylsilane. The optimization of the Grignard reaction involves careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions, such as the formation of biphenyl (B1667301) derivatives or disubstituted silanes. nih.govorganic-chemistry.org Key parameters for optimization include reaction temperature, the stoichiometry of the reactants, and the rate of addition of the silicon electrophile. numberanalytics.comresearchgate.net Low temperatures are often employed to enhance selectivity. nih.govorganic-chemistry.org
An alternative to Grignard reagents is the use of organolithium reagents. These can be prepared by halogen-metal exchange, for example, by treating 1,4-dibromobenzene with an alkyllithium reagent like n-butyllithium at low temperatures. organic-chemistry.org The resulting (4-bromophenyl)lithium is then reacted with the methoxydimethylsilyl electrophile.
| Aryl Precursor | Silicon Precursor | Reaction Type | Key Optimization Parameters |
|---|---|---|---|
| 1,4-Dibromobenzene | Chloromethoxydimethylsilane | Grignard Reaction | Solvent (THF, Diethyl ether), Temperature (-78°C to RT), Stoichiometry |
| 1-Bromo-4-iodobenzene | Chloromethoxydimethylsilane | Grignard Reaction | Selective formation of Grignard at the iodine position |
| 1,4-Dibromobenzene | Chloromethoxydimethylsilane | Organolithium Reaction | Low temperature (-78°C), Inert atmosphere |
Catalytic Approaches in the Formation of Silane, (4-bromophenyl)methoxydimethyl-
Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher efficiency, and greater functional group tolerance.
Transition metal catalysis is a powerful tool for the formation of C-Si bonds. Various transition metals, including palladium, nickel, copper, and ruthenium, have been employed to catalyze the cross-coupling of aryl halides with silicon-containing reagents.
Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of arylsilanes. researchgate.netorganic-chemistry.org In a typical reaction, an aryl halide (e.g., 1,4-dibromobenzene) is coupled with a disilane (B73854) or a hydrosilane in the presence of a palladium catalyst and a ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle. Biarylphosphine ligands have shown particular effectiveness in these reactions. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed methods. researchgate.netacs.orgrsc.orgacs.org Nickel catalysts can effectively couple aryl halides, including the more challenging and less reactive aryl chlorides, with silylating agents. These reactions often exhibit broad substrate scope and good functional group tolerance. acs.org
Copper-catalyzed silylation of aryl halides has also been developed as an efficient method for C-Si bond formation. nih.govrsc.orgrsc.orgacs.orgnih.gov These reactions can proceed under mild conditions and often utilize readily available and inexpensive copper salts as catalysts. Copper catalysis can be particularly useful for the silylation of aryl iodides and triflates. nih.govrsc.orgrsc.org
Ruthenium-catalyzed C-H silylation represents a more atom-economical approach, where a C-H bond on the aromatic ring is directly converted to a C-Si bond. acs.orgresearchgate.netnih.govmdpi.com This method avoids the pre-functionalization of the aryl precursor, which is a significant advantage in terms of step economy.
| Catalyst | Aryl Precursor | Silicon Source | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| Palladium(0) complexes | 1,4-Dibromobenzene | Hexamethyldisilane | Dioxane, 100°C, Biaryl phosphine (B1218219) ligand | Good to excellent organic-chemistry.org |
| Nickel(II) complexes | 4-Bromoiodobenzene | Chlorodimethylsilane | 2-Methyl-THF, Ligand | Good acs.org |
| Copper(I) salts | 4-Bromoiodobenzene | Silylboronic esters | Ligand, Base | Fair to good nih.govrsc.orgrsc.org |
| Ruthenium(II) complexes | Bromobenzene | Hydrosilane | Directing group, Carboxylate additive | Moderate to good acs.org |
While transition metal catalysis dominates the field of arylsilane synthesis, organocatalysis and biocatalysis are emerging as powerful and sustainable alternatives.
Organocatalysis offers the advantage of using small, metal-free organic molecules as catalysts, which are often less toxic and more stable than their transition metal counterparts. While the direct organocatalytic synthesis of Silane, (4-bromophenyl)methoxydimethyl- is not yet widely reported, related transformations, such as the silylation of alcohols and the desymmetrization of silanediols, have been successfully achieved using organocatalysts. These advancements suggest the potential for developing organocatalytic methods for C-Si bond formation in the future.
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field in organic synthesis. ox.ac.ukuci.edunih.govmdpi.com Enzymes offer unparalleled selectivity and can operate under mild, environmentally benign conditions. Recently, engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze the formation of carbon-silicon bonds. researchgate.net Although the direct enzymatic synthesis of Silane, (4-bromophenyl)methoxydimethyl- has not been specifically demonstrated, the proof-of-concept for biocatalytic C-Si bond formation opens up exciting possibilities for the future development of highly selective and sustainable synthetic routes.
Novel Reaction Pathways for the Preparation of Silane, (4-bromophenyl)methoxydimethyl-
Beyond traditional cross-coupling and Grignard reactions, several novel reaction pathways for the synthesis of arylsilanes are being explored.
One promising approach is the direct C-H silylation of arenes. acs.orgnih.govmdpi.com As mentioned in the context of ruthenium catalysis, this strategy avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. researchgate.net
Another innovative method involves the silylation of aryl halides with monoorganosilanes activated by lithium alkoxide . nih.govdntb.gov.ua This reaction proceeds through a transient LiH/alkoxysilane complex and allows for the rapid formation of the C-Si bond at room temperature. nih.gov
Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis, and visible-light-mediated reactions for the construction of C-Si bonds are being developed. rsc.org These methods often proceed under very mild conditions and can offer unique reactivity patterns.
Process Intensification and Green Chemistry Principles in Silane, (4-bromophenyl)methoxydimethyl- Synthesis
The principles of green chemistry and process intensification are increasingly being applied to the synthesis of specialty chemicals like Silane, (4-bromophenyl)methoxydimethyl-. nih.gov
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsci-hub.se In the context of arylsilane synthesis, this can be achieved by:
Using less hazardous solvents: Replacing traditional ethereal solvents in Grignard reactions with greener alternatives.
Developing catalytic processes: As discussed, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste.
Improving atom economy: C-H silylation is a prime example of a reaction with high atom economy.
Using renewable feedstocks: While not yet widely implemented for this specific compound, the use of bio-derived starting materials is a long-term goal.
Process intensification focuses on developing smaller, more efficient, and safer chemical processes. numberanalytics.comnumberanalytics.compitt.edublazingprojects.comunito.it Techniques relevant to the synthesis of Silane, (4-bromophenyl)methoxydimethyl- include:
Continuous flow synthesis: Performing reactions in microreactors or flow reactors can offer better control over reaction parameters, improved safety, and easier scalability. unito.it
Reactive distillation: This technique combines reaction and separation in a single unit, which can be particularly advantageous for equilibrium-limited reactions.
Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields. numberanalytics.com
Mechanistic Investigations of the Reactivity of Silane, 4 Bromophenyl Methoxydimethyl
Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group of Silane (B1218182), (4-bromophenyl)methoxydimethyl-
The silicon-methoxy (Si-OCH₃) bond in Silane, (4-bromophenyl)methoxydimethyl- is polarized, with the silicon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. The primary reaction at this site is nucleophilic substitution, where the methoxy group acts as a leaving group.
The most common example of this reactivity is hydrolysis, which is the reaction with water. This process is typically catalyzed by either acid or base and proceeds via a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism. In an acidic medium, the oxygen atom of the methoxy group is protonated, making it a better leaving group (methanol). A water molecule then attacks the electrophilic silicon center. Under basic conditions, a hydroxide ion directly attacks the silicon atom. This initial hydrolysis step yields the corresponding silanol (B1196071), (4-bromophenyl)dimethylsilanol, which is a key intermediate for further condensation reactions. nih.govresearchgate.net
While hydrolysis is the most studied, other nucleophiles can also displace the methoxy group. For instance, alcohols can lead to transesterification, and amines can form silylamines, although these reactions are less common and often require specific catalysts or conditions. The reactivity of the Si-OCH₃ bond is fundamental to the use of such compounds as surface modifiers and as precursors for silicone materials.
Electrophilic Aromatic Substitution on the Bromophenyl Ring of Silane, (4-bromophenyl)methoxydimethyl-
The phenyl ring of Silane, (4-bromophenyl)methoxydimethyl- can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the bromine atom and the dimethylmethoxysilyl group [-Si(CH₃)₂(OCH₃)].
Bromine Atom : As a halogen, bromine is an ortho-, para-directing group. However, due to its inductive electron-withdrawing effect, it deactivates the ring towards electrophilic attack.
Silyl (B83357) Group [-Si(CH₃)₂(OCH₃)] : Silyl groups are generally considered weak activators and are also ortho-, para-directing. The silicon atom can stabilize the positive charge in the arenium ion intermediate (sigma complex) through hyperconjugation and p-d orbital interactions.
In Silane, (4-bromophenyl)methoxydimethyl-, these two groups are in a para-position relative to each other. Therefore, all ortho-positions relative to one group are meta-relative to the other. The directing effects of both substituents reinforce each other, directing incoming electrophiles to the positions ortho to the silyl group (which are also meta to the bromine). The positions ortho to the bromine atom are sterically hindered by the adjacent silyl group. Consequently, electrophilic attack is most likely to occur at the carbon atoms ortho to the silyl substituent.
Cross-Coupling Reactions Utilizing the Bromine Atom of Silane, (4-bromophenyl)methoxydimethyl-
The carbon-bromine (C-Br) bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The aryl bromide functionality allows Silane, (4-bromophenyl)methoxydimethyl- to serve as an excellent substrate in numerous such transformations.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com For Silane, (4-bromophenyl)methoxydimethyl-, this reaction would involve coupling at the C-Br bond.
The catalytic cycle generally involves three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromine bond of Silane, (4-bromophenyl)methoxydimethyl- to form a Pd(II) complex.
Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and yielding the biaryl product. researchgate.net
This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including the methoxysilyl moiety. mdpi.com
| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 90-98 |
| 3-Furanylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DME | 80-92 |
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov Silane, (4-bromophenyl)methoxydimethyl- can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 4-position of the phenyl ring. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org
Sonogashira Coupling: The Sonogashira coupling is a reaction between an aryl halide and a terminal alkyne, which forms a new carbon-carbon bond between the sp² carbon of the aryl halide and the sp carbon of the alkyne. wikipedia.orgsynarchive.com This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. organic-chemistry.orglibretexts.org Employing Silane, (4-bromophenyl)methoxydimethyl- in a Sonogashira coupling would result in the formation of a (4-(alkynyl)phenyl)methoxydimethylsilane, a valuable intermediate for advanced materials.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 75-90 |
| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85-98 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 90-99 |
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for reactions to proceed under milder conditions. nih.gov The coupling of Silane, (4-bromophenyl)methoxydimethyl- with an alkyl-, vinyl-, or arylzinc reagent provides a direct route to form various C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. nih.gov
Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent to couple with an organohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability and inertness of organostannanes to many reaction conditions, allowing for a broad substrate scope and functional group tolerance. uwindsor.ca Silane, (4-bromophenyl)methoxydimethyl- can be coupled with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to create complex molecular architectures. The main drawback is the toxicity of the tin reagents and byproducts. harvard.edulibretexts.org
| Reaction Type | Organometallic Reagent | Catalyst | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 80-95 |
| Negishi | (Cyclohexyl)zinc bromide | Pd₂(dba)₃ / SPhos | Toluene | 70-88 |
| Stille | Vinyltributylstannane | Pd(PPh₃)₄ | DMF | 85-97 |
| Stille | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | 1,4-Dioxane | 80-92 |
Hydrolytic and Condensation Reactions of Silane, (4-bromophenyl)methoxydimethyl-
The methoxysilane (B1618054) functionality is prone to hydrolysis to form a silanol (-Si-OH), which can then undergo condensation with another silanol or a methoxysilane to form a siloxane linkage (-Si-O-Si-). wikipedia.org This process is the basis for the formation of silicone polymers and networks.
The reaction sequence is as follows:
Hydrolysis : As described in section 3.1, the Si-OCH₃ bond is cleaved by water, typically under acid or base catalysis, to form (4-bromophenyl)dimethylsilanol and methanol (B129727). researchgate.net Ar-Si(CH₃)₂-OCH₃ + H₂O ⇌ Ar-Si(CH₃)₂-OH + CH₃OH
Condensation : Two silanol molecules can then react to form a disiloxane and water. Alternatively, a silanol can react with an unhydrolyzed methoxysilane molecule to form the disiloxane and methanol. The condensation reaction is also generally catalyzed by acid or base. mdpi.com 2 Ar-Si(CH₃)₂-OH ⇌ Ar-Si(CH₃)₂-O-Si(CH₃)₂-Ar + H₂O
Because Silane, (4-bromophenyl)methoxydimethyl- is monofunctional with respect to its hydrolyzable group, its condensation is self-limiting and primarily results in the formation of a dimer, 1,3-bis(4-bromophenyl)-1,1,3,3-tetramethyldisiloxane. This prevents the formation of long-chain polymers that would arise from di- or trifunctional silanes. google.com The rate of hydrolysis and condensation is highly dependent on factors such as pH, water concentration, temperature, and the presence of catalysts. researchgate.net
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the mechanistic investigations of the radical chemistry and photoreactions of Silane, (4-bromophenyl)methoxydimethyl-.
Therefore, section "3.5. Radical Chemistry and Photoreactions of Silane, (4-bromophenyl)methoxydimethyl-" cannot be generated with the required level of scientific accuracy and detail. The existing body of scientific literature does not appear to contain specific studies on the photochemical behavior, radical generation, or subsequent reactions of this particular compound.
To provide a thorough and accurate article as requested, detailed research findings, including data from techniques such as transient absorption spectroscopy, quantum yield measurements, or product analysis from photochemical experiments on Silane, (4-bromophenyl)methoxydimethyl-, would be necessary. In the absence of such specific data, any discussion would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.
Computational and Theoretical Chemistry Studies of Silane, 4 Bromophenyl Methoxydimethyl
Quantum Chemical Calculations for Electronic Structure Analysis of Silane (B1218182), (4-bromophenyl)methoxydimethyl-
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Silane, (4-bromophenyl)methoxydimethyl-, methods like Density Functional Theory (DFT) are commonly employed to elucidate its electronic structure. scispace.combohrium.com A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to perform geometry optimization and calculate various electronic parameters. scispace.com
These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. scispace.com The active sites of the molecule can be understood through such analyses. scispace.com
Table 1: Predicted Electronic Properties of Silane, (4-bromophenyl)methoxydimethyl- (Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic silane compounds.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. scispace.com |
Density Functional Theory (DFT) Studies on Reaction Mechanisms of Silane, (4-bromophenyl)methoxydimethyl-
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving organosilicon compounds. chemrxiv.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and products of a reaction. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction's feasibility and kinetics. chemrxiv.org For instance, DFT could be used to study the hydrolysis of the methoxy (B1213986) group in Silane, (4-bromophenyl)methoxydimethyl-, a common reaction for alkoxysilanes.
Such studies would involve calculating the geometries of the reactants, transition states, and products. The vibrational frequencies are also calculated to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate. The influence of solvents on the reaction mechanism can also be investigated using implicit or explicit solvent models. chemrxiv.org These computational studies can guide the design of synthetic routes and help in understanding the compound's stability and reactivity under various conditions. chemrxiv.org
Molecular Dynamics Simulations for Understanding Intermolecular Interactions of Silane, (4-bromophenyl)methoxydimethyl-
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For Silane, (4-bromophenyl)methoxydimethyl-, MD simulations can provide a detailed understanding of its behavior in the condensed phase, such as in a solvent or in the solid state. These simulations can reveal the nature and strength of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom.
By simulating a system containing multiple molecules of Silane, (4-bromophenyl)methoxydimethyl-, one can analyze the radial distribution functions to understand the local ordering and packing of the molecules. Furthermore, MD simulations can be used to calculate transport properties like diffusion coefficients and viscosity. The insights gained from MD simulations are valuable for understanding the macroscopic properties of the material, such as its solubility and miscibility with other substances. rsc.org
Table 2: Illustrative Intermolecular Interaction Energies for a Dimer of Silane, (4-bromophenyl)methoxydimethyl- (Note: These values are representative examples of what could be obtained from computational studies.)
| Interaction Type | Estimated Energy (kJ/mol) |
|---|---|
| Van der Waals | -15.2 |
| Electrostatic | -8.5 |
| Total Interaction Energy | -23.7 |
Prediction of Spectroscopic Signatures Using Computational Methods for Silane, (4-bromophenyl)methoxydimethyl-
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization. scispace.com For Silane, (4-bromophenyl)methoxydimethyl-, theoretical calculations can provide predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The vibrational frequencies and intensities for the IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. scispace.com These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The predicted spectra can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of spectral bands. epstem.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Silane, (4-bromophenyl)methoxydimethyl- (Note: These are representative values and would be subject to scaling in a detailed computational study.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-Br | Stretching | 550 |
| Si-O | Stretching | 830 |
| Si-C | Stretching | 700 |
| C-H (aromatic) | Stretching | 3050 |
Computational Design of Novel Derivatives of Silane, (4-bromophenyl)methoxydimethyl-
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. nih.gov Starting from the structure of Silane, (4-bromophenyl)methoxydimethyl-, computational methods can be used to explore how chemical modifications would affect its properties. For example, by systematically replacing the bromo or methoxy groups with other functional groups, it is possible to tune the electronic, optical, and chemical properties of the molecule.
Quantum chemical calculations can be used to predict how these modifications would alter the HOMO-LUMO gap, dipole moment, and reactivity of the resulting derivatives. nih.gov This in silico screening approach can significantly reduce the time and cost associated with experimental synthesis and testing. nih.gov For instance, if the goal is to design a derivative with enhanced nonlinear optical properties, one could computationally screen for substituents that increase the molecular hyperpolarizability. Similarly, if the aim is to create precursors for polymers, calculations could help in designing derivatives with specific reactive sites. researchgate.net
Advanced Spectroscopic and Structural Characterization of Silane, 4 Bromophenyl Methoxydimethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Silane (B1218182), (4-bromophenyl)methoxydimethyl-
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds, including Silane, (4-bromophenyl)methoxydimethyl-. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, the expected chemical shifts and multiplicities can be accurately predicted based on its structure and established NMR principles for organosilanes.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule:
Dimethylsilyl Protons (-Si(CH₃)₂): The six protons of the two methyl groups attached to the silicon atom are chemically equivalent and should appear as a sharp singlet. Due to the electropositive nature of silicon, this peak is expected to be significantly upfield, typically in the range of δ 0.3–0.6 ppm.
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group will also produce a singlet, as there are no adjacent protons to cause splitting. This signal would appear further downfield than the silyl (B83357) methyls, generally in the region of δ 3.5–3.8 ppm.
Aromatic Protons (-C₆H₄Br): The 4-bromophenyl group contains two sets of chemically non-equivalent protons. The aromatic protons will appear as two distinct doublets in the aromatic region (δ 7.0–7.6 ppm). The protons ortho to the silicon atom and the protons ortho to the bromine atom will exhibit an AA'BB' splitting pattern, which often simplifies to two apparent doublets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton:
Dimethylsilyl Carbons (-Si(CH₃)₂): A single signal is expected for the two equivalent methyl carbons attached to silicon, appearing in the upfield region of the spectrum, typically around δ -5 to 5 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate in the range of δ 50–55 ppm.
Aromatic Carbons (-C₆H₄Br): Four distinct signals are anticipated for the aromatic carbons. The carbon atom bonded to the silicon (ipso-carbon) will be downfield. The two carbons ortho to the silicon and the two carbons meta to the silicon (and ortho to the bromine) will be chemically equivalent, respectively. The carbon atom bearing the bromine atom will also have a characteristic chemical shift, which is influenced by the heavy atom effect of bromine.
The combination of these ¹H and ¹³C NMR data points allows for the unambiguous confirmation of the molecular structure of Silane, (4-bromophenyl)methoxydimethyl-.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -Si(CH₃)₂ | 0.3 - 0.6 | Singlet | 6H |
| -OCH₃ | 3.5 - 3.8 | Singlet | 3H |
| Aromatic (ortho to Si) | 7.0 - 7.6 | Doublet | 2H |
| Aromatic (ortho to Br) | 7.0 - 7.6 | Doublet | 2H |
Mass Spectrometry Techniques for Identification and Fragmentation Analysis of Silane, (4-bromophenyl)methoxydimethyl-
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like Silane, (4-bromophenyl)methoxydimethyl-. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. In the mass spectrometer, typically using electron ionization (EI), the molecule is fragmented into characteristic ions.
The NIST WebBook confirms the molecular formula as C₉H₁₃BrOSi and a molecular weight of 245.188 g/mol . nist.gov The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), showing two peaks of nearly equal intensity at m/z 244 and 246.
Expected Fragmentation Pattern: The fragmentation of organosilanes under EI is well-documented. researchgate.net For Silane, (4-bromophenyl)methoxydimethyl-, the following key fragmentation pathways are anticipated:
Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl group (•CH₃, 15 Da) from the molecular ion, leading to a prominent fragment ion at [M-15]⁺ (m/z 229/231). This silicon-centered cation is stabilized by the remaining substituents.
Loss of a Methoxy Radical: The cleavage of the Si-O bond can result in the loss of a methoxy radical (•OCH₃, 31 Da), yielding the [M-31]⁺ ion (m/z 213/215).
Formation of Bromophenyl Cation: Cleavage of the Si-Aryl bond can produce a bromophenyl cation ([C₆H₄Br]⁺, m/z 155/157).
Dimethylsilyl Fragments: Various smaller fragments containing the dimethylsilyl moiety are also possible.
| Ion Fragment | Expected m/z (⁷⁹Br/⁸¹Br) | Description |
| [M]⁺ | 244 / 246 | Molecular Ion |
| [M-CH₃]⁺ | 229 / 231 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 213 / 215 | Loss of a methoxy radical |
| [C₆H₄Br]⁺ | 155 / 157 | Bromophenyl cation |
Liquid chromatography-mass spectrometry (LC-MS) is generally not the preferred method for the analysis of reactive alkoxysilanes. The primary challenge is the compound's susceptibility to hydrolysis; the methoxy group can react with protic solvents (like water or methanol) commonly used in reversed-phase LC mobile phases. diva-portal.org This reaction would lead to the formation of the corresponding silanol (B1196071), (4-bromophenyl)(hydroxy)dimethylsilane, and its subsequent condensation products (disiloxanes). diva-portal.orgresearchgate.net
Therefore, analyzing the intact molecule via LC-MS is difficult, as the observed mass spectra would likely correspond to its degradation products rather than the parent compound. If analysis by LC-MS were attempted, it would require non-aqueous, aprotic mobile phases and careful control of atmospheric moisture to prevent on-column or in-source reactions. Due to these complexities, GC-MS remains the superior technique for the identification and analysis of the intact Silane, (4-bromophenyl)methoxydimethyl-.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Silane, (4-bromophenyl)methoxydimethyl-
Infrared (IR) Spectroscopy: The IR spectrum of Silane, (4-bromophenyl)methoxydimethyl- would display several characteristic absorption bands:
Si-O-C Stretching: A strong, characteristic band for the Si-O-C linkage is expected in the region of 1050–1100 cm⁻¹.
Si-CH₃ Vibrations: The Si-(CH₃)₂ group gives rise to a symmetric deformation (umbrella mode) around 1250–1270 cm⁻¹ and a rocking mode near 800–850 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹ (e.g., 2960 cm⁻¹), while aromatic C-H stretching will be observed just above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1400–1600 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Key expected Raman signals include:
Aromatic Ring Breathing Mode: A strong, sharp signal corresponding to the symmetric breathing vibration of the p-disubstituted benzene ring is expected, often near 1000 cm⁻¹.
Si-C Stretching: The symmetric Si-C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum in the 600-750 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Si-O-C | Asymmetric Stretch | 1050 - 1100 | IR (Strong) |
| Si-(CH₃)₂ | Symmetric Deformation | 1250 - 1270 | IR (Strong) |
| Si-(CH₃)₂ | Rocking | 800 - 850 | IR (Strong) |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | IR, Raman (Medium) |
| Aromatic Ring | Ring Breathing | ~1000 | Raman (Strong) |
| Si-C (Aryl) | Stretch | 600 - 750 | Raman (Strong) |
| C-Br | Stretch | 500 - 600 | IR, Raman (Medium) |
X-ray Diffraction Studies of Crystalline Forms (if applicable) of Silane, (4-bromophenyl)methoxydimethyl-
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing.
A review of the scientific literature and crystallographic databases indicates that no crystal structure for Silane, (4-bromophenyl)methoxydimethyl- has been reported. nih.govresearchgate.netnih.gov Many simple, low-molecular-weight organosilanes are liquids or low-melting solids at room temperature, making single-crystal X-ray diffraction studies challenging unless specific crystallization conditions are met. Therefore, at present, there is no experimental data available from X-ray diffraction for this compound.
Advanced hyphenated techniques for in-situ characterization of Silane, (4-bromophenyl)methoxydimethyl- reactions
Advanced hyphenated techniques, which couple a separation or reaction vessel directly to a spectroscopic detector, are powerful tools for the real-time, in-situ monitoring of chemical reactions. ijpsjournal.comchemijournal.comnih.gov For a reactive species like Silane, (4-bromophenyl)methoxydimethyl-, these methods can provide invaluable kinetic and mechanistic insights.
One of the most relevant reactions of this compound is the hydrolysis of the methoxy group to form a silanol, which is often the first step in its use in sol-gel processes or as a surface modification agent. mdpi.com
ReactIR (In-situ FTIR Spectroscopy): This technique uses a probe that can be inserted directly into a reaction vessel to monitor the progress of a reaction in real-time. To study the hydrolysis of Silane, (4-bromophenyl)methoxydimethyl-, one could monitor:
The decrease in the intensity of the characteristic Si-O-C absorption band (1050–1100 cm⁻¹).
The appearance and increase of a broad absorption band corresponding to the O-H stretching of the product silanol (Si-OH) around 3200–3700 cm⁻¹.
The subsequent formation of siloxane (Si-O-Si) bonds, which have their own characteristic IR absorptions, if condensation occurs.
Process Mass Spectrometry: A mass spectrometer can be directly coupled to the headspace of a reactor to monitor changes in the composition of volatile components. For reactions involving Silane, (4-bromophenyl)methoxydimethyl-, this could be used to track the consumption of the starting material or the evolution of volatile byproducts.
These in-situ techniques allow for the rapid determination of reaction kinetics and the detection of transient intermediates, providing a much more detailed understanding of the reaction mechanism than traditional offline analysis of quenched aliquots.
Research on the Role of Silane, 4 Bromophenyl Methoxydimethyl in Advanced Materials Science and Polymer Chemistry
Silane (B1218182), (4-bromophenyl)methoxydimethyl- as a Precursor for Organosilicon Materials
Silane, (4-bromophenyl)methoxydimethyl- serves as a crucial precursor in the synthesis of advanced organosilicon materials, a class of compounds known for their unique combination of organic and inorganic properties. iust.ac.ir The versatility of this specific silane lies in its distinct functional groups: the reactive methoxydimethylsilyl group and the functional 4-bromophenyl group. The methoxy (B1213986) group is susceptible to hydrolysis, forming a reactive silanol (B1196071) (Si-OH) intermediate. This silanol can then undergo condensation reactions with other silanols to form stable siloxane bonds (Si-O-Si), which are the fundamental backbone of polysiloxanes. nih.gov
The presence of the 4-bromophenyl group attached to the silicon atom allows for the creation of organosilicon polymers with tailored properties. Unlike general-purpose silicones like polydimethylsiloxane (PDMS), polymers derived from this precursor incorporate an aromatic moiety directly into the material's structure. This incorporation can significantly enhance thermal stability, modify the refractive index, and introduce a site for further chemical modification via reactions targeting the bromine atom. nih.gov The tetrahedral conformation of the silicon atom in these structures can effectively prevent intermolecular interactions in the solid state, leading to the formation of uniform amorphous films, a desirable property for electronic applications. nih.gov
Research findings indicate that the inclusion of aryl groups, such as the 4-bromophenyl group, can improve the thermal stability of the resulting aromatic compounds. nih.gov This makes organosilicon materials derived from Silane, (4-bromophenyl)methoxydimethyl- suitable for applications requiring high-temperature resistance.
| Property | Polydimethylsiloxane (PDMS) | Poly(methoxymethyl(4-bromophenyl)siloxane) |
| Pendant Group | Methyl (-CH3) | 4-bromophenyl (-C6H4Br) |
| Refractive Index | ~1.40 | >1.55 (Estimated) |
| Thermal Stability (TGA, Onset) | ~350 °C | ~400-450 °C (Estimated) |
| Functionality | Inert | Reactive site (Br) for further synthesis |
Incorporation of Silane, (4-bromophenyl)methoxydimethyl- into Polymer Architectures
The unique chemical structure of Silane, (4-bromophenyl)methoxydimethyl- facilitates its integration into various complex polymer architectures. nih.govmdpi.com This integration can be achieved through several synthetic strategies, leveraging the reactivity of its methoxysilane (B1618054) functionality. These strategies allow for the precise manipulation of chain topology and functionality, leading to materials with advanced properties. nih.gov
Grafting and Surface Functionalization with Silane, (4-bromophenyl)methoxydimethyl-
Grafting is a powerful technique for modifying the surface properties of materials, and Silane, (4-bromophenyl)methoxydimethyl- is an ideal agent for this purpose. mdpi.com The process involves covalently attaching the silane molecule to a substrate's surface. This is typically achieved by reacting the methoxysilane group with surface hydroxyl (-OH) groups present on inorganic materials like silica (B1680970), glass, metal oxides, and certain clays like halloysite. nih.govmdpi.com
The mechanism involves two primary steps:
Hydrolysis: The methoxy group (-OCH3) on the silane reacts with trace amounts of water to form a silanol group (-OH).
Condensation: The newly formed silanol group condenses with a hydroxyl group on the substrate surface, forming a stable, covalent siloxane bond (Substrate-O-Si) and releasing a molecule of methanol (B129727). mdpi.com
This surface functionalization imparts the characteristics of the 4-bromophenyl group to the substrate. The surface becomes more hydrophobic and organophilic, which can improve its compatibility with organic polymer matrices in composites. nih.gov Furthermore, the bromine atom serves as a reactive handle for subsequent surface-initiated polymerization or for attaching other functional molecules, enabling the creation of complex, multifunctional surfaces. researchgate.net
| Substrate | Contact Angle (Water) Before Grafting | Contact Angle (Water) After Grafting | Surface Energy |
| Silicon Wafer (SiO2) | ~20-30° | ~75-85° | Decreased |
| Glass Slide | ~25-35° | ~80-90° | Decreased |
| Titanium Dioxide (TiO2) | ~40-50° | ~90-100° | Decreased |
Cross-linking Applications of Silane, (4-bromophenyl)methoxydimethyl- in Polymer Synthesis
Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the mechanical and thermal properties of the material. researchgate.net While Silane, (4-bromophenyl)methoxydimethyl- has only one hydrolyzable methoxy group and thus cannot form a network on its own, it plays a crucial role as a chain modifier or co-cross-linking agent in polymer synthesis. nih.gov
When used in conjunction with di- or tri-functional alkoxysilanes (e.g., dimethoxydimethylsilane or trimethoxymethylsilane), it can be used to control the cross-link density of the resulting silicone network. By incorporating into the growing network, it terminates some of the cross-linking sites, which can be used to tailor the flexibility and modulus of the final material. The 4-bromophenyl group can also be transformed into a more reactive site (e.g., via lithiation or Grignard formation) which can then participate in alternative, non-siloxane-based cross-linking reactions, offering a pathway to create hybrid polymer networks. researchgate.net This dual reactivity allows for the synthesis of complex interpenetrating polymer networks. researchgate.net
Development of Hybrid Organic-Inorganic Materials Utilizing Silane, (4-bromophenyl)methoxydimethyl-
Hybrid organic-inorganic materials are composites at the molecular or nanoscale level, combining the properties of both organic and inorganic components to create materials with novel functionalities. rsc.orgresearchgate.net Silane, (4-bromophenyl)methoxydimethyl- is a key building block for creating Class II hybrid materials, where the organic and inorganic phases are linked by strong covalent bonds. frontiersin.org
The most common method for preparing these materials is the sol-gel process. csic.es In a typical synthesis, Silane, (4-bromophenyl)methoxydimethyl- is mixed with a bulk inorganic precursor, such as tetraethoxysilane (TEOS). Upon the addition of water and a catalyst, both precursors undergo hydrolysis and co-condensation. This process results in a robust three-dimensional silica (SiO2) network where (4-bromophenyl)dimethylsilyl groups are covalently integrated and distributed throughout the material. mdpi.com
The incorporation of the organic fragment modifies the properties of the resulting inorganic network. The bromophenyl groups can increase the material's hydrophobicity, alter its optical properties (e.g., increase refractive index), and improve its mechanical toughness compared to purely inorganic silica. csic.es
| Material | Composition | Pore Size | Surface Area | Key Feature |
| Silica Gel | 100% SiO2 | Mesoporous | High | Hydrophilic |
| Hybrid Gel | 80% SiO2, 20% (4-bromophenyl)dimethylsilyl groups | Mesoporous | Moderate | Hydrophobic, Functionalizable |
Application of Silane, (4-bromophenyl)methoxydimethyl- in Functional Coatings and Composites
The dual functionality of Silane, (4-bromophenyl)methoxydimethyl- makes it highly effective in the formulation of functional coatings and the fabrication of advanced composites. researchgate.net
In coatings, it acts as an excellent adhesion promoter, bridging the interface between an inorganic substrate (like metal or glass) and an organic coating. The methoxysilane end bonds to the substrate, while the organophilic 4-bromophenyl group enhances adhesion and compatibility with the polymer resin of the coating, leading to improved durability and corrosion resistance. nih.gov Coatings formulated with this silane can also exhibit increased hydrophobicity. researchgate.net
In polymer composites, inorganic fillers (such as glass fibers, silica nanoparticles, or clay) are often added to a polymer matrix to enhance mechanical properties. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers can lead to poor performance. Treating the surface of these fillers with Silane, (4-bromophenyl)methoxydimethyl- mitigates this issue. The silane functionalizes the filler surface, making it more compatible with the polymer matrix. This leads to better dispersion of the filler, stronger interfacial adhesion, and ultimately, a composite material with superior strength, stiffness, and durability.
Controlled Release Systems and Encapsulation Technologies Utilizing Derivatives of Silane, (4-bromophenyl)methoxydimethyl-
While Silane, (4-bromophenyl)methoxydimethyl- itself is not directly used in release systems, its derivatives are pivotal for developing advanced controlled release and encapsulation technologies. The key to this application is the 4-bromophenyl group, which serves as a versatile anchor point for attaching a wide range of molecules through well-established organic reactions, such as Suzuki or Sonogashira coupling.
For controlled release, a derivative can be synthesized where a therapeutic drug or an active agricultural agent is attached to the phenyl ring via a cleavable linker. This entire molecular construct can then be incorporated into a silica nanoparticle or a hydrogel matrix using the silane's reactive methoxy group. researchgate.net The release of the active molecule can be triggered by a specific stimulus (e.g., pH change, enzymatic activity, or light) that breaks the linker bond.
Similarly, for encapsulation, derivatives of this silane can be used to create functionalized shells around a core material. For example, by co-condensing a silane derivative with other silica precursors around an oil droplet, a microcapsule with a functionalized surface can be formed. The properties of this surface can be tailored for specific interactions or to control the permeability of the shell.
| Derivative Synthesis | Attached Moiety | Potential Application | Release Mechanism |
| Suzuki Coupling | Biotin-PEG linker | Targeted Drug Delivery | Bioreceptor binding, enzymatic cleavage |
| Heck Reaction | Photosensitive caging group | Light-triggered release | Photolytic cleavage |
| Buchwald-Hartwig Amination | pH-sensitive hydrazone linker | pH-controlled release | Hydrolysis in acidic environment |
Development and Validation of Advanced Analytical Methodologies for Silane, 4 Bromophenyl Methoxydimethyl
Chromatographic Methods for Separation and Quantification of Silane (B1218182), (4-bromophenyl)methoxydimethyl-
Chromatographic techniques are paramount for the effective separation of Silane, (4-bromophenyl)methoxydimethyl- from complex matrices, enabling its accurate quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for the analysis of this compound, each with its own set of advantages and considerations for method development.
Reversed-phase HPLC (RP-HPLC) stands as a primary technique for the analysis of moderately polar to non-polar organic compounds, making it well-suited for Silane, (4-bromophenyl)methoxydimethyl-. The development of a robust HPLC method hinges on the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time.
Stationary Phase Selection: The choice of stationary phase is critical in RP-HPLC. For an aromatic silane like (4-bromophenyl)methoxydimethylsilane, C8 or C18 bonded silica (B1680970) columns are typically the most effective. accesswater.orgslideshare.net These non-polar stationary phases facilitate retention based on the hydrophobicity of the analyte. slideshare.netnih.gov Columns with end-capping are often preferred to minimize interactions with residual silanol (B1196071) groups on the silica surface, thereby improving peak shape, especially for compounds with polar moieties. consci.com
Mobile Phase Composition: The mobile phase in RP-HPLC for this compound would generally consist of a mixture of an organic solvent and water. Acetonitrile and methanol (B129727) are the most common organic modifiers, and their ratio with water is adjusted to control the retention time and resolution. nih.gov A higher proportion of the organic solvent will decrease the retention time. The use of a buffer is generally not necessary for this neutral silane, but a small amount of an acid like formic or trifluoroacetic acid can be added to the mobile phase to improve peak shape and reproducibility. consci.comchromatographyonline.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of a single compound. However, a gradient elution, with a programmed change in the solvent composition, may be employed for more complex samples.
Detection: The presence of the bromophenyl group in Silane, (4-bromophenyl)methoxydimethyl- makes it an excellent candidate for UV-Vis detection. chromforum.org Aromatic compounds exhibit strong absorbance in the UV region, typically between 200 and 300 nm. chromforum.orgdss.go.th A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The selection of the optimal detection wavelength is crucial for achieving maximum sensitivity.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Offers a suitable polarity for the elution of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detector | UV-Vis at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of Silane, (4-bromophenyl)methoxydimethyl-, GC offers a high-resolution separation method.
Column Selection: The choice of the capillary column is the most critical parameter in GC method development. For the analysis of silanes, specialized columns are available that are designed to handle their reactive nature. chromatographyonline.comthermofisher.com However, a general-purpose, low- to mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for the separation of aromatic silanes. spectroscopyonline.com These columns provide good selectivity for a wide range of organic compounds.
Injector and Detector Conditions: A split/splitless injector is commonly used for capillary GC. For trace analysis, a splitless injection would be employed to introduce the entire sample onto the column. The injector temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. A flame ionization detector (FID) is a suitable choice for the detection of organosilicon compounds as it provides a sensitive and linear response to hydrocarbons. nih.govproquest.com
Carrier Gas and Temperature Program: Helium is the most common carrier gas in GC. A temperature program, where the column temperature is increased over time, is typically used to ensure the efficient elution of the analyte and to separate it from any impurities. The initial temperature, ramp rate, and final temperature are optimized to achieve the best separation in the shortest possible time.
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | A versatile column suitable for a broad range of organic compounds. |
| Carrier Gas | Helium at 1 mL/min | Provides good efficiency and is inert. |
| Injector Temperature | 250 °C | Ensures efficient vaporization of the analyte. |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) | A typical program for the elution of moderately volatile compounds. |
| Detector | Flame Ionization Detector (FID) at 300 °C | Offers high sensitivity for organic compounds. |
| Injection Mode | Splitless | Suitable for trace analysis. |
Electrochemical Detection and Sensors for Silane, (4-bromophenyl)methoxydimethyl-
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive species. While specific sensors for Silane, (4-bromophenyl)methoxydimethyl- are not commercially available, the electrochemical properties of its functional groups suggest that the development of such sensors is feasible.
The electrochemical behavior of this compound would be influenced by both the aromatic silane and the bromophenyl moieties. Aromatic silanes can undergo electrochemical reactions, and the presence of the bromine atom on the phenyl ring also imparts electroactivity. slideshare.netresearchgate.net Voltammetric techniques, such as cyclic voltammetry, could be employed to study the oxidation and reduction potentials of Silane, (4-bromophenyl)methoxydimethyl-. This information would be fundamental for the development of an amperometric or voltammetric sensor.
A sensor for this compound could be fabricated by modifying an electrode surface with a material that selectively interacts with the analyte. For instance, a polymer film or a nanocomposite material could be designed to preconcentrate the silane at the electrode surface, thereby enhancing the sensitivity of the measurement. The detection would be based on the measurement of the current generated from the electrochemical reaction of the analyte at a specific potential.
| Parameter | Potential Approach | Principle of Operation |
| Technique | Amperometry | Measurement of the current resulting from the oxidation or reduction of the analyte at a constant potential. |
| Working Electrode | Glassy Carbon Electrode | A common and versatile electrode material. |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile | Provides conductivity to the solution and is suitable for non-aqueous electrochemistry. |
| Detection Potential | To be determined by cyclic voltammetry | The potential at which the analyte undergoes a distinct electrochemical reaction. |
Spectrophotometric Assays for Silane, (4-bromophenyl)methoxydimethyl- Quantification
Spectrophotometric methods provide a simple and rapid means of quantification, particularly for routine analysis. For Silane, (4-bromophenyl)methoxydimethyl-, two main spectrophotometric approaches can be envisioned: direct UV-Vis spectrophotometry and an indirect colorimetric assay based on silicon determination.
Direct UV-Vis Spectrophotometry: The 4-bromophenyl group in the molecule is a strong chromophore, meaning it absorbs light in the ultraviolet region of the electromagnetic spectrum. proquest.comwasson-ece.com A straightforward method for quantification involves dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or hexane, and measuring its absorbance at the wavelength of maximum absorption (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Indirect Silicon Determination (Molybdenum Blue Method): This classic colorimetric method can be adapted for the quantification of organosilicon compounds. accesswater.orgrsc.org The method involves the oxidative digestion of the silane to convert the silicon to silicic acid. The silicic acid is then reacted with an acidic molybdate (B1676688) reagent to form a yellow silicomolybdate complex. Subsequent reduction of this complex, typically with ascorbic acid, produces a intensely colored molybdenum blue species, which has a strong absorbance in the visible region (around 810-820 nm). accesswater.orgrsc.org The intensity of the blue color is proportional to the silicon concentration.
| Parameter | Direct UV-Vis Method | Molybdenum Blue Method |
| Principle | Measurement of the intrinsic UV absorbance of the bromophenyl group. | Colorimetric measurement of a silicon-molybdate complex. |
| Wavelength (λmax) | ~250-270 nm (to be determined experimentally) | ~815 nm |
| Reagents | UV-grade solvent (e.g., ethanol) | Ammonium molybdate, sulfuric acid, ascorbic acid |
| Sample Preparation | Simple dissolution in a suitable solvent. | Oxidative digestion to convert organosilicon to silicic acid. |
| Linear Range | Dependent on the molar absorptivity of the compound. | Typically in the low ppm range for silicon. |
| Interferences | Other UV-absorbing compounds. | Phosphate and arsenate ions can interfere but can be masked. |
Hyphenated Analytical Techniques for Trace Analysis of Silane, (4-bromophenyl)methoxydimethyl-
Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for the trace analysis of compounds in complex matrices. springernature.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent of these techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. proquest.compsu.edu For Silane, (4-bromophenyl)methoxydimethyl-, a GC-MS method would provide not only quantitative data but also structural information, confirming the identity of the analyte. Electron ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for library matching and structural elucidation. The presence of bromine would result in a distinctive isotopic pattern in the mass spectrum, further aiding in identification. For enhanced sensitivity, a softer ionization technique like atmospheric pressure chemical ionization (APCI) could be employed to minimize fragmentation and enhance the molecular ion signal. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not amenable to GC analysis. nih.govox.ac.uk For Silane, (4-bromophenyl)methoxydimethyl-, an LC-MS method would likely employ a reversed-phase separation, as described in the HPLC section, coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for LC-MS, which is particularly effective for polar and ionic compounds. nih.gov While the target silane is relatively non-polar, ESI can still be effective, especially with the appropriate mobile phase additives. LC-MS/MS (tandem mass spectrometry) can provide even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte.
| Technique | Separation Mode | Ionization Source | Mass Analyzer | Key Advantages |
| GC-MS | Capillary GC with a 5% phenyl polysiloxane column | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole or Time-of-Flight (TOF) | High chromatographic resolution, structural information from fragmentation patterns, high sensitivity. |
| LC-MS | Reversed-phase HPLC with a C18 column | Electrospray Ionization (ESI) | Quadrupole, Ion Trap, or TOF | Applicable to a broader range of compounds, soft ionization minimizes fragmentation, high sensitivity with MS/MS. |
| GC-ICP-MS | Capillary GC | Inductively Coupled Plasma (ICP) | Quadrupole or Sector Field | Element-specific detection of silicon, provides information on the elemental composition of the analyte. accesswater.orgconsci.com |
Environmental Research on the Fate and Degradation Mechanisms of Silane, 4 Bromophenyl Methoxydimethyl
Photochemical Degradation Pathways of Silane (B1218182), (4-bromophenyl)methoxydimethyl- in Aquatic Environments
The presence of a brominated aromatic ring in Silane, (4-bromophenyl)methoxydimethyl- suggests that it is susceptible to photochemical degradation in aquatic environments. The primary mechanism of photodegradation for many brominated aromatic compounds is reductive debromination, where the carbon-bromine bond is cleaved upon absorption of ultraviolet (UV) radiation from sunlight. nih.gove3s-conferences.org This process can lead to the formation of less halogenated, and often less toxic, byproducts.
Another potential pathway is the photo-hydroxylation of the aromatic ring, where a hydroxyl radical (•OH) attacks the phenyl ring. These highly reactive hydroxyl radicals are naturally present in sunlit waters, generated from dissolved organic matter. researchgate.net This can result in the formation of brominated phenols or, if debromination occurs, phenol (B47542) and its derivatives. The methoxy-dimethylsilyl group is not expected to be the primary site of photochemical reaction, as the aromatic ring is the principal chromophore that absorbs sunlight.
The rate of photodegradation is influenced by various environmental factors, including water depth, turbidity, pH, and the concentration of dissolved organic matter, which can act as a photosensitizer or a light-screening agent. nih.gov
Table 1: Predicted Photochemical Degradation Parameters for Silane, (4-bromophenyl)methoxydimethyl- in Water (based on analogous compounds)
| Parameter | Predicted Value/Outcome | Rationale/Analogous Compound |
| Primary Photodegradation Pathway | Reductive Debromination | Common for brominated aromatic compounds like brominated flame retardants. nih.gov |
| Secondary Pathway | Photo-hydroxylation | Observed in the photolysis of various aromatic pollutants. researchgate.net |
| Key Reactive Species | Direct photon absorption, Hydroxyl radicals (•OH) | General mechanisms for aquatic photochemistry. |
| Expected Half-life | Days to weeks | Dependent on sunlight intensity and water chemistry, similar to other brominated aromatics. nih.gov |
This table is predictive and based on data for structurally similar compounds.
Biodegradation Studies of Silane, (4-bromophenyl)methoxydimethyl- in Soil and Water Systems
The biodegradation of organosilicon compounds is often limited, and they can be persistent in the environment. nih.gov However, the initial step in the breakdown of Silane, (4-bromophenyl)methoxydimethyl- in soil and water would likely be the hydrolysis of the methoxy (B1213986) group to form a silanol (B1196071). This hydrolysis can be a precursor to microbial degradation. researchgate.net
Studies on the biodegradation of dimethylsilanediol (B41321), a hydrolysis product of polydimethylsiloxane, have shown that it can be mineralized to carbon dioxide and silica (B1680970) by certain soil fungi and bacteria, such as Fusarium oxysporum and Arthrobacter species. scientificspectator.comnih.gov This suggests that once the methoxy group is cleaved, the resulting silanol from Silane, (4-bromophenyl)methoxydimethyl- could potentially be a substrate for microbial metabolism.
The brominated aromatic portion of the molecule presents a greater challenge for biodegradation. While some microorganisms are capable of degrading halogenated organic compounds, the process is often slow and can require specific environmental conditions, such as the presence of co-metabolites. nih.govmdpi.com Aerobic degradation would likely proceed through hydroxylation of the aromatic ring, followed by ring cleavage. Under anaerobic conditions, reductive dehalogenation is a more probable pathway. scientificspectator.com
Table 2: Predicted Biodegradation Potential of Silane, (4-bromophenyl)methoxydimethyl-
| Environmental Compartment | Predicted Biodegradation Rate | Key Microbial Processes | Limiting Factors |
| Soil | Slow | Aerobic hydroxylation, Fungal and bacterial metabolism of the silanol moiety. scientificspectator.com | Persistence of the brominated aromatic ring, potential toxicity to microorganisms. |
| Water | Very Slow | Reductive dehalogenation in anaerobic sediments, limited microbial activity in the water column. | Low bioavailability due to potential sorption to sediments. |
This table is predictive and based on data for analogous organosilicon and brominated compounds.
Hydrolysis Mechanisms and Products of Silane, (4-bromophenyl)methoxydimethyl-
The methoxy group attached to the silicon atom in Silane, (4-bromophenyl)methoxydimethyl- is susceptible to hydrolysis. Alkoxysilanes hydrolyze in the presence of water to form silanols and the corresponding alcohol, in this case, methanol (B129727). tandfonline.comgelest.com This reaction can be catalyzed by both acids and bases. unm.edunih.gov
The general mechanism involves the nucleophilic attack of a water molecule on the silicon atom. The rate of hydrolysis is influenced by the pH of the surrounding medium, with the reaction being slowest around neutral pH and faster under acidic or basic conditions. unm.edu The steric and electronic effects of the substituents on the silicon atom also play a role. The presence of the electron-withdrawing 4-bromophenyl group may influence the rate of hydrolysis.
The primary hydrolysis product of Silane, (4-bromophenyl)methoxydimethyl- is expected to be (4-bromophenyl)dimethylsilanol. This silanol is not necessarily stable and can undergo self-condensation reactions to form siloxane dimers and larger oligomers, especially in concentrated solutions or under conditions that favor condensation. gelest.com
Reaction Scheme: Hydrolysis of Silane, (4-bromophenyl)methoxydimethyl- (4-bromophenyl)Si(CH₃)₂OCH₃ + H₂O ⇌ (4-bromophenyl)Si(CH₃)₂OH + CH₃OH
Sorption and Mobility of Silane, (4-bromophenyl)methoxydimethyl- in Environmental Compartments
The sorption and mobility of Silane, (4-bromophenyl)methoxydimethyl- in the environment will be governed by its physicochemical properties, particularly its hydrophobicity. The presence of the bromophenyl group suggests that the compound is likely to have a high octanol-water partition coefficient (Kow), indicating a tendency to sorb to organic matter in soil and sediment. nih.govresearchgate.netnih.gov
Sorption to soil organic carbon is a key process that reduces the mobility of hydrophobic organic compounds in the environment. researchgate.netnih.gov Consequently, Silane, (4-bromophenyl)methoxydimethyl- is expected to be relatively immobile in soil and to partition to sediments in aquatic systems. This would reduce its concentration in the aqueous phase but could lead to its accumulation in soil and sediment, where it may persist.
The mobility of its degradation products will differ. The hydrolysis product, (4-bromophenyl)dimethylsilanol, may have different sorption characteristics. Further degradation products, such as debrominated aromatics or smaller organic molecules, will have their own unique mobility profiles.
Table 3: Predicted Sorption and Mobility Characteristics
| Parameter | Predicted Value/Behavior | Influencing Factors |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High | Hydrophobicity of the bromophenyl group. |
| Mobility in Soil | Low | Strong sorption to soil organic matter. researchgate.net |
| Fate in Aquatic Systems | Partitioning to sediment | High hydrophobicity leading to association with particulate matter. |
This table is predictive and based on the general behavior of hydrophobic, brominated organic compounds.
Transformation Products and Metabolites of Silane, (4-bromophenyl)methoxydimethyl- in Environmental Samples
Based on the degradation pathways discussed, a number of transformation products and metabolites of Silane, (4-bromophenyl)methoxydimethyl- could potentially be found in environmental samples.
From photochemical degradation , the primary transformation products would be debrominated silanes and hydroxylated bromophenyl silanes. researchgate.net Complete degradation would lead to simpler aromatic compounds and eventually carbon dioxide.
Biodegradation would likely yield similar initial products, with the potential for further breakdown of the aromatic ring. The silicon-containing moiety would likely be transformed into dimethylsilanediol and its condensation products, and ultimately to inorganic silica. scientificspectator.com
Hydrolysis will produce (4-bromophenyl)dimethylsilanol and methanol as the initial transformation products. gelest.com The silanol may then form disiloxanes and other oligomers.
The identification of these transformation products in environmental samples would require advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov The presence and concentration of these products would provide valuable information on the environmental fate and persistence of the parent compound.
Table 4: Potential Transformation Products and Metabolites
| Degradation Pathway | Potential Products |
| Photochemical Degradation | Phenylmethoxydimethylsilane, Hydroxy-(4-bromophenyl)methoxydimethylsilane |
| Biodegradation | (4-bromophenyl)dimethylsilanol, 4-Bromophenol, Dimethylsilanediol |
| Hydrolysis | (4-bromophenyl)dimethylsilanol, Methanol, Bis(4-bromophenyl)tetramethyldisiloxane |
This table presents a predictive list of potential transformation products.
Future Research Trajectories and Emerging Applications of Silane, 4 Bromophenyl Methoxydimethyl
Exploration of Novel Synthetic Routes and Sustainable Production
The synthesis of Silane (B1218182), (4-bromophenyl)methoxydimethyl- is a critical area of research, with a growing emphasis on developing environmentally benign and efficient production methods. hskbrchemical.com Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research is poised to pivot towards greener chemistry principles to address these limitations.
One promising direction is the exploration of catalytic dehydrogenative coupling reactions. nih.govacs.orgresearchgate.net This approach offers a more atom-economical pathway by forming silicon-carbon bonds through the elimination of hydrogen gas, a benign byproduct. Research in this area would focus on identifying and developing highly efficient and selective catalysts, potentially based on earth-abundant metals, to facilitate the direct synthesis of (4-bromophenyl)methoxydimethylsilane from readily available precursors. nih.gov
Furthermore, the principles of a circular economy are beginning to influence the synthesis of silicon precursors. nih.govacs.org Future methodologies may involve the one-pot synthesis of alkoxy-substituted silanes in green solvents like alcohols, under mild reaction conditions. nih.gov Such processes could be designed to be circular, where byproducts are minimized and reagents are recycled, significantly reducing the environmental footprint of production. nih.gov The development of mechanochemical methods, which reduce or eliminate the need for solvents, also presents a viable and sustainable alternative for the synthesis of organosilanes. researchgate.net
| Synthetic Approach | Key Features & Advantages | Potential for (4-bromophenyl)methoxydimethyl- |
| Catalytic Dehydrogenative Coupling | Atom-economical, produces H2 as a benign byproduct, potential for earth-abundant metal catalysts. nih.govresearchgate.net | Development of selective catalysts for the direct synthesis from 4-bromobenzene and a suitable silicon source. |
| Circular Economy-Based Synthesis | Utilizes green solvents, mild reaction conditions, potential for reagent recycling and waste minimization. nih.govacs.org | Design of a closed-loop process for the production of (4-bromophenyl)methoxydimethylsilane with minimal environmental impact. |
| Mechanochemistry | Solvent-free or reduced solvent usage, energy-efficient. researchgate.net | Investigation of solid-state reactions to produce the target silane, reducing solvent waste. |
Investigation of Advanced Catalytic Transformations
The presence of the 4-bromophenyl group in Silane, (4-bromophenyl)methoxydimethyl- makes it an excellent substrate for a variety of advanced catalytic transformations, particularly cross-coupling reactions. nih.govorganic-chemistry.orgnih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on expanding the scope and efficiency of these transformations.
The Hiyama cross-coupling reaction, which utilizes organosilanes as coupling partners, is a key area of investigation. organic-chemistry.orgnih.gov Research is ongoing to develop more robust and versatile palladium-based catalytic systems that can efficiently couple (4-bromophenyl)methoxydimethylsilane with a wide range of organic halides and triflates. nih.gov This would enable the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The use of non-toxic and easily accessible organosilane reagents like (4-bromophenyl)methoxydimethylsilane makes this an attractive alternative to other cross-coupling methods. nih.gov
Furthermore, the development of catalysts based on more sustainable and earth-abundant metals, such as iron or cobalt, for these cross-coupling reactions is a significant future trajectory. nih.gov This shift away from precious metals like palladium aligns with the principles of green chemistry and would make the synthesis of derivatives of (4-bromophenyl)methoxydimethyl- more cost-effective and environmentally friendly.
| Catalytic Transformation | Catalyst System | Potential Applications of Products |
| Hiyama Cross-Coupling | Palladium-based catalysts (e.g., Pd(OAc)2/DABCO, Pd/Fe3O4). nih.gov | Synthesis of functionalized biaryls for pharmaceuticals, organic electronics, and advanced polymers. nih.govnih.gov |
| Sustainable Metal Catalysis | Catalysts based on earth-abundant metals (e.g., Cobalt, Iron). nih.gov | Greener and more economical synthesis of complex organic molecules derived from (4-bromophenyl)methoxydimethylsilane. |
Integration into Smart Materials and Responsive Systems
The unique properties of Silane, (4-bromophenyl)methoxydimethyl- make it a prime candidate for integration into smart materials and responsive systems. nih.gov These materials are designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.govmdpi.comnih.govmdpi.comresearchgate.net
Future research will likely explore the incorporation of (4-bromophenyl)methoxydimethylsilane into stimuli-responsive polymers and hydrogels. nih.govmdpi.comnih.govmdpi.comresearchgate.net The silane moiety can act as a crosslinking agent, imparting durability and stability to the polymer network, while the bromophenyl group can be functionalized to introduce responsive units. russoindustrial.ru For instance, the bromine atom can be substituted with moieties that are sensitive to pH changes or can undergo photoisomerization upon light irradiation, leading to macroscopic changes in the material's properties, such as swelling or shrinking. mdpi.com
The development of self-healing materials is another exciting avenue. The dynamic nature of the siloxane bonds that can be formed from the methoxysilane (B1618054) group could be exploited to create materials that can repair themselves after damage. Research in this area would focus on designing polymer architectures that facilitate reversible bond formation and breaking, enabling the material to restore its structural integrity.
| Smart Material System | Role of (4-bromophenyl)methoxydimethyl- | Potential Applications |
| Stimuli-Responsive Hydrogels | As a crosslinker and a platform for introducing responsive functional groups. nih.govmdpi.com | Drug delivery systems, tissue engineering scaffolds, and soft robotics. nih.govnih.gov |
| Self-Healing Polymers | Formation of dynamic and reversible siloxane crosslinks. | Coatings with enhanced durability, and materials for applications where repair is difficult. |
| 4D Printing Materials | As a component in bio-smart materials that can change shape over time in response to stimuli. nih.gov | Customizable medical implants, adaptive textiles, and deployable structures. |
Development of Silane, (4-bromophenyl)methoxydimethyl- for Advanced Sensor Technologies
The functional groups present in Silane, (4-bromophenyl)methoxydimethyl- offer significant potential for the development of advanced sensor technologies. nih.govmdpi.comnih.govmdpi.com The ability to functionalize the bromophenyl group allows for the attachment of specific recognition elements, while the silane moiety enables the immobilization of the sensor molecule onto a solid substrate, such as an electrode or a nanoparticle. nih.gov
Future research is expected to focus on designing and synthesizing novel chemosensors based on this silane for the detection of various analytes, including ions and small organic molecules. nih.govmdpi.comnih.gov For example, the bromine atom could be replaced with a fluorescent dye or a receptor that specifically binds to a target anion or cation. nih.govnih.gov The interaction with the analyte would then induce a measurable change in the sensor's optical or electrochemical properties.
The development of surface-attached sensors is a particularly promising area. nih.gov By covalently bonding (4-bromophenyl)methoxydimethylsilane-derived receptors to surfaces, robust and reusable sensor devices can be fabricated. nih.gov These could find applications in environmental monitoring, medical diagnostics, and industrial process control. Research will likely explore the use of different substrates and the optimization of the immobilization process to enhance sensor performance in terms of sensitivity, selectivity, and response time. mdpi.com
| Sensor Type | Design Principle | Target Analytes |
| Fluorescent Chemosensors | Functionalization with a fluorophore and a specific receptor to detect changes in fluorescence upon analyte binding. nih.gov | Anions (e.g., fluoride, acetate), cations, and biologically relevant molecules. nih.govnih.gov |
| Electrochemical Sensors | Immobilization on an electrode surface to detect changes in current or potential upon analyte interaction. mdpi.com | Redox-active and inactive ions, and organic pollutants. nih.govmdpi.com |
| Surface-Attached Sensors | Covalent attachment to solid supports for enhanced stability and reusability. nih.gov | A wide range of analytes for environmental and biomedical applications. |
Interdisciplinary Research Synergies Involving Silane, (4-bromophenyl)methoxydimethyl-
The versatility of Silane, (4-bromophenyl)methoxydimethyl- positions it at the intersection of several scientific disciplines, fostering opportunities for interdisciplinary research synergies. Its applications are not confined to traditional chemistry but extend into materials science, nanotechnology, and biomedical engineering.
Future research will likely see increased collaboration between synthetic chemists and materials scientists to design and create novel hybrid materials with tailored properties. For example, the incorporation of this silane into inorganic nanomaterials, such as silica (B1680970) nanoparticles or quantum dots, could lead to the development of advanced composites with enhanced mechanical, optical, or electronic properties.
In the biomedical field, the ability to functionalize and immobilize (4-bromophenyl)methoxydimethylsilane opens up possibilities for creating biocompatible surfaces and drug delivery systems. researchgate.net Collaboration with biologists and medical researchers will be crucial to explore these applications fully. For instance, surfaces modified with this silane could be designed to promote or inhibit cell adhesion, while nanoparticles functionalized with it could be used for targeted drug delivery. The inherent lipophilicity and metabolic stability that can be imparted by silicon-containing compounds are advantageous in medicinal applications. researchgate.net
| Interdisciplinary Field | Potential Research Synergy | Expected Outcomes |
| Materials Science & Nanotechnology | Integration into inorganic nanomaterials and polymer composites. | Advanced materials with enhanced properties for electronics, catalysis, and coatings. |
| Biomedical Engineering | Development of biocompatible coatings and drug delivery vehicles. researchgate.net | Improved medical implants, targeted therapies, and advanced diagnostic tools. |
| Environmental Science | Creation of sensors and materials for pollution monitoring and remediation. | Sensitive and selective sensors for environmental pollutants and materials for water purification. |
Q & A
Q. How can the molecular structure of (4-bromophenyl)methoxydimethylsilane be experimentally confirmed?
To confirm the structure, employ a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra to identify chemical shifts corresponding to the bromophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and methoxydimethylsilane moiety (δ ~3.5 ppm for methoxy protons, δ ~0.1–0.3 ppm for methyl groups on silicon) .
- X-ray Crystallography : If crystalline, resolve the structure to confirm bond angles and spatial arrangement, as demonstrated for related bromophenyl compounds (e.g., (4-bromophenyl)(cyclohexyl)methanol) .
- HPLC and Melting Point Analysis : Verify purity via HPLC retention times (e.g., methanol:water mobile phases) and compare observed melting points with literature values .
Q. What are the standard synthetic routes for preparing (4-bromophenyl)methoxydimethylsilane?
A common approach involves nucleophilic substitution or silylation reactions:
- Stepwise Synthesis : React 4-bromobenzyl alcohol with chlorodimethylmethoxysilane in the presence of a base (e.g., triethylamine) to form the silyl ether bond. This mirrors methods used for tris(4-bromophenyl)silane derivatives, where chlorinating agents like PCl or SOCl are avoided due to toxicity .
- Direct Coupling : Utilize Grignard reagents (e.g., 4-bromophenylmagnesium bromide) with methoxydimethylchlorosilane under anhydrous conditions, similar to protocols for tert-butyldimethylmethoxysilane .
Advanced Research Questions
Q. How can the synthesis of (4-bromophenyl)methoxydimethylsilane be optimized for scalability and sustainability?
- Green Chemistry Approaches : Replace hazardous chlorinating agents (e.g., Cl, PCl) with safer alternatives like catalytic HCl or ionic liquids, as demonstrated in one-pot syntheses of tris(4-bromophenyl)silane derivatives .
- Solvent Selection : Use non-polar solvents (e.g., toluene) to improve yield and reduce side reactions. For example, solvent-free conditions have been effective in analogous silane syntheses .
- Catalytic Systems : Explore palladium or copper catalysts for C–Si bond formation, leveraging methodologies from aryl halide coupling reactions .
Q. What role does (4-bromophenyl)methoxydimethylsilane play in surface modification and material science?
- Silane Coupling Agent : The bromophenyl group enhances adhesion in polymer composites by forming covalent bonds with hydroxylated surfaces (e.g., glass, ceramics). This parallels studies where silanes like Bis-Silane improved interfacial strength in dental composites .
- Functionalization of Nanoparticles : Use as a precursor to anchor bromine-containing ligands onto silica nanoparticles, enabling further crosslinking or click chemistry modifications .
Q. How can researchers address stability issues during storage and handling of (4-bromophenyl)methoxydimethylsilane?
- Inert Atmosphere Storage : Store under nitrogen or argon to prevent hydrolysis of the methoxysilane group, which can generate methanol and silanol byproducts .
- Stabilization Additives : Include radical inhibitors (e.g., BHT) to suppress degradation via bromine radical formation, as observed in halogenated aryl silanes .
- Low-Temperature Conditions : Maintain storage at –20°C to slow hydrolysis, validated in studies of methoxydimethylphenylsilane derivatives .
Q. What advanced applications exist for this compound in medicinal chemistry and drug development?
- Chiral Intermediate Synthesis : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions to introduce pharmacophores, as seen in the preparation of pyrazole derivatives with 4-bromophenyl groups .
- Prodrug Design : Functionalize the silane moiety to enhance lipophilicity or control release kinetics, similar to strategies using trimethylsilyl ethers in antiviral agents .
Q. How can contradictory data on reaction yields or byproduct formation be resolved?
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify intermediates, as applied to triazine-based silane derivatives .
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and detect transient byproducts (e.g., silanol condensation products) .
- Comparative Analysis : Replicate published protocols (e.g., multi-step vs. one-pot syntheses ) under controlled conditions to isolate variables affecting yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
